Ethyl 3-amino-5-(4-nitrophenyl)furan-2-carboxylate
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Overview
Description
Ethyl 3-amino-5-(4-nitrophenyl)furan-2-carboxylate is a heterocyclic compound that belongs to the furan family. This compound is characterized by a furan ring substituted with an amino group, a nitrophenyl group, and an ethyl ester group. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-5-(4-nitrophenyl)furan-2-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the furan ring. The reaction is usually carried out under reflux conditions in ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatographic techniques to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5-(4-nitrophenyl)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of carboxylic acid.
Scientific Research Applications
Ethyl 3-amino-5-(4-nitrophenyl)furan-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex furan derivatives.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl 3-amino-5-(4-nitrophenyl)furan-2-carboxylate involves its interaction with biological targets such as enzymes and receptors. The nitrophenyl group is known to interact with bacterial cell walls, leading to antibacterial activity. The furan ring can also interact with various biological pathways, contributing to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate: Similar structure but with a thiophene ring instead of a furan ring.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Similar structure but with a methyl ester and a fluoro substituent.
Uniqueness
Ethyl 3-amino-5-(4-nitrophenyl)furan-2-carboxylate is unique due to its specific substitution pattern on the furan ring, which imparts distinct biological activities compared to its analogs.
Properties
Molecular Formula |
C13H12N2O5 |
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Molecular Weight |
276.24 g/mol |
IUPAC Name |
ethyl 3-amino-5-(4-nitrophenyl)furan-2-carboxylate |
InChI |
InChI=1S/C13H12N2O5/c1-2-19-13(16)12-10(14)7-11(20-12)8-3-5-9(6-4-8)15(17)18/h3-7H,2,14H2,1H3 |
InChI Key |
RVGTXCRLHCSCOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
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